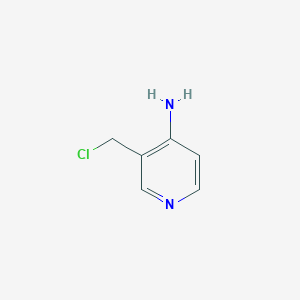
4-Amino-3-chloromethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloromethylpyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a chloromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloromethylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-Amino-3-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl group with a chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Nitro and amino derivatives of pyridine.
- Coupled products with extended aromatic systems.
Scientific Research Applications
4-Amino-3-chloromethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 4-Amino-3-chloromethylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can undergo nucleophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-Amino-3-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Amino-4-chloropyridine: The positions of the amino and chloromethyl groups are reversed, affecting its chemical behavior.
4-Amino-2-chloromethylpyridine: The chloromethyl group is at the 2-position, leading to distinct reactivity patterns
Uniqueness: 4-Amino-3-chloromethylpyridine is unique due to the specific positioning of its functional groups, which allows for targeted chemical modifications and diverse applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
3-(chloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2,(H2,8,9) |
InChI Key |
WRBKSDSJMBTFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
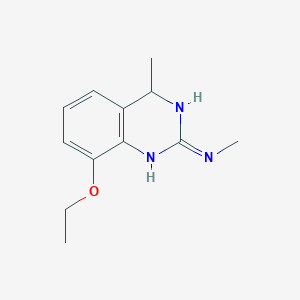
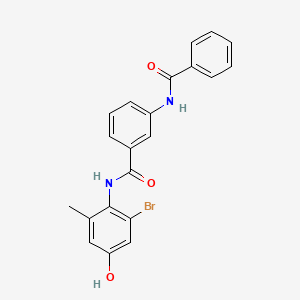
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
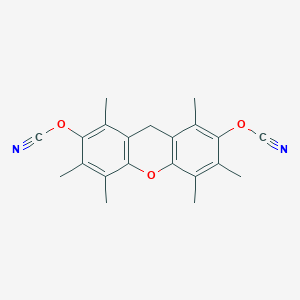
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)

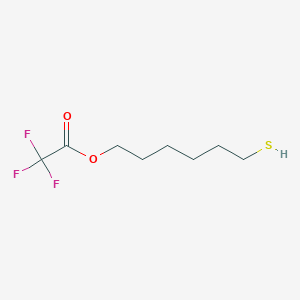
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
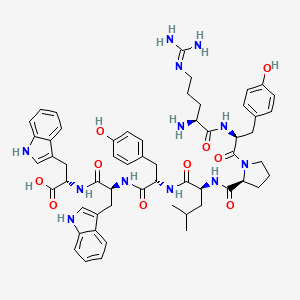
![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
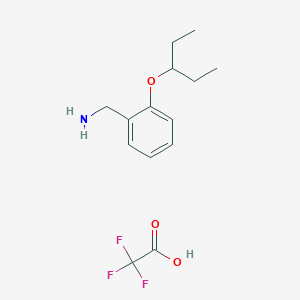
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
